

BMS-986115: A Comparative Analysis of its Cross-reactivity with Other Secretases

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Compound of Interest

Compound Name: BMS-986115

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PISCATAWAY, N.J. – November 21, 2025 – This guide provides a comparative overview of the secretase inhibitor **BMS-986115**, focusing on its cross-reactivity profile against key secretases involved in cellular signaling and disease pathology. **BMS-986115**, also known as Vargacestat, is a potent, orally bioavailable pan-Notch inhibitor that functions by targeting gamma-secretase.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Secretase Families and BMS-986115

Secretases are a class of enzymes that cleave transmembrane proteins, playing crucial roles in a variety of physiological and pathological processes. The three main families are alpha (α), beta (β), and gamma (γ) secretases.

- Alpha-secretases (e.g., ADAM10) are involved in the non-amyloidogenic processing of amyloid precursor protein (APP).
- Beta-secretase (BACE1) initiates the amyloidogenic pathway by cleaving APP at the β -site.
- Gamma-secretase is a multi-protein complex responsible for the subsequent cleavage of APP to produce amyloid-beta ($A\beta$) peptides, and critically, for the activation of Notch receptors, which are vital for cell-fate determination.^[4]

BMS-986115 is a selective inhibitor of gamma-secretase-mediated Notch signaling.^[4] It demonstrates potent inhibition of all four mammalian Notch receptors with low nanomolar IC₅₀ values.^{[4][5]} Specifically, it has reported IC₅₀ values of 7.8 nM for Notch1 and 8.5 nM for Notch3.^[5]

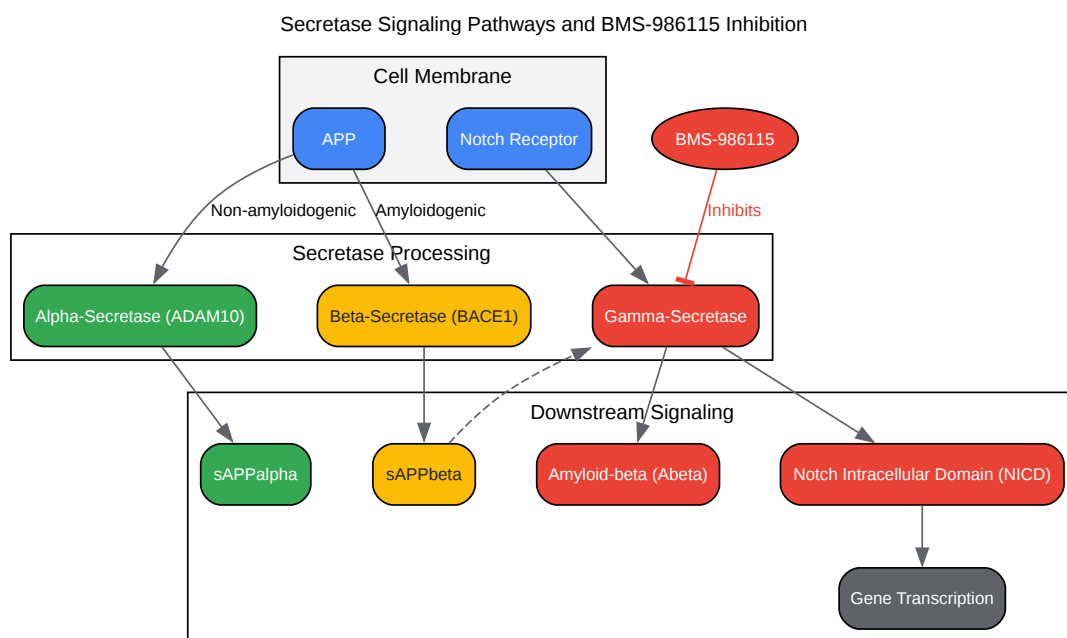
Cross-reactivity Profile of BMS-986115

While **BMS-986115** is characterized as a "selective" gamma-secretase inhibitor, publicly available literature from extensive searches does not provide specific quantitative data (e.g., IC₅₀ or K_i values) on its direct inhibitory activity against alpha-secretase (ADAM10) or beta-secretase (BACE1). The selectivity of **BMS-986115** is primarily described in the context of its potent, low nanomolar inhibition of the gamma-secretase/Notch signaling pathway.^{[4][5]}

Without specific comparative data on the cross-reactivity of **BMS-986115** with alpha- and beta-secretases, a quantitative comparison table of inhibitory activities cannot be constructed at this time. The following sections provide a general overview of the relevant signaling pathways and a representative experimental protocol for how such selectivity is typically determined.

Signaling Pathway Overview

The processing of transmembrane proteins like APP and Notch by secretases is a critical cellular event. The diagram below illustrates the central role of gamma-secretase and the points of action for the different secretase families. **BMS-986115** directly targets the gamma-secretase complex, thereby inhibiting Notch signaling.



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BMS-986115 Inhibition of Gamma-Secretase

Representative Experimental Protocol for Determining Secretase Selectivity

The following is a generalized protocol illustrating how the selectivity of an inhibitor like **BMS-986115** against different secretases would typically be determined using in vitro enzymatic assays. Please note, this is a representative methodology and not the specific protocol used for **BMS-986115**.

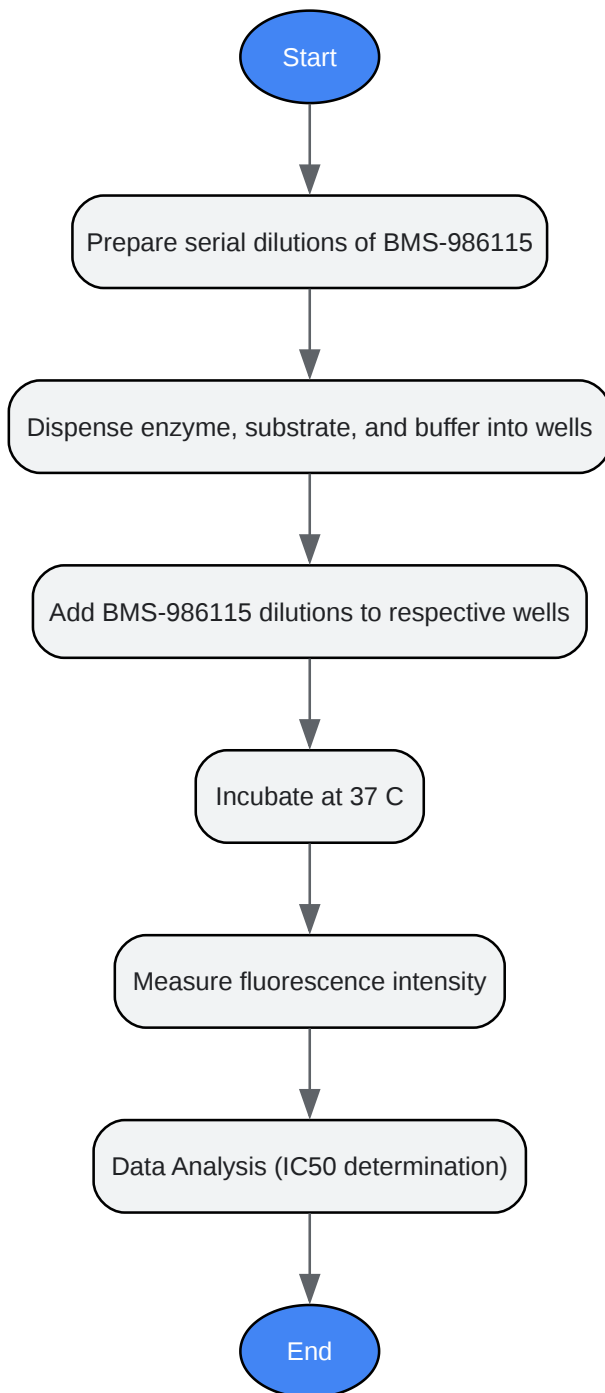
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **BMS-986115** against recombinant human gamma-secretase, alpha-secretase (ADAM10), and beta-secretase (BACE1).

Materials:

- Recombinant human gamma-secretase, ADAM10, and BACE1 enzymes.
- Fluorogenic peptide substrates specific for each secretase.
- Assay buffers specific for each enzyme.
- **BMS-986115** compound.
- 96-well microplates.
- Fluorescence plate reader.

Experimental Workflow:

Workflow for Secretase Selectivity Assay

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Secretase Selectivity Assay Workflow

Procedure:

- **Compound Preparation:** A stock solution of **BMS-986115** is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
- **Assay Setup:** For each secretase, the respective enzyme, fluorogenic substrate, and assay buffer are added to the wells of a 96-well plate.
- **Inhibitor Addition:** The various concentrations of **BMS-986115** are added to the wells. Control wells containing no inhibitor are also included.
- **Incubation:** The plate is incubated at 37°C for a predetermined period to allow the enzymatic reaction to proceed.
- **Fluorescence Measurement:** The fluorescence intensity in each well is measured using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
- **Data Analysis:** The percentage of inhibition for each concentration of **BMS-986115** is calculated relative to the control wells. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal curve.

Conclusion

BMS-986115 is a potent and selective inhibitor of gamma-secretase-mediated Notch signaling, with demonstrated low nanomolar efficacy against all four Notch receptors. While its selectivity is a key feature, specific quantitative data on its cross-reactivity with other secretases, such as alpha-secretase and beta-secretase, is not readily available in the public domain. The provided information summarizes the current understanding of **BMS-986115**'s mechanism of action and offers a framework for how its selectivity profile would be experimentally determined. Further studies would be required to definitively quantify the cross-reactivity of **BMS-986115** with other secretase families.

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